Bambuterol hydrochloride

Beschreibung

Overview of Bambuterol (B1223079) Hydrochloride as a β2-Adrenoceptor Agonist Prodrug

Bambuterol hydrochloride is classified as a long-acting β2-adrenoceptor agonist (LABA) and functions as a prodrug. drugbank.commedchemexpress.com A prodrug is an inactive compound that is metabolized in the body to produce an active drug. patsnap.com In the case of Bambuterol, it is the biscarbamate ester prodrug of the active β2 adrenergic agonist, terbutaline (B1683087). nih.govtcichemicals.com This design allows for a prolonged therapeutic effect. chemimpex.com

Following oral administration, bambuterol is absorbed from the gastrointestinal tract and is subsequently metabolized, primarily through hydrolysis by the enzyme butyrylcholinesterase found in plasma and the liver, to release its active metabolite, terbutaline. patsnap.comnih.govtcichemicals.com Terbutaline then exerts its pharmacological effects by selectively stimulating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. patsnap.compatsnap.com This stimulation activates the intracellular enzyme adenylate cyclase, which increases the levels of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.compatsnap.comnih.gov Elevated cAMP levels lead to the activation of protein kinase A, which in turn results in the relaxation of bronchial smooth muscle, a process known as bronchodilation. patsnap.comnih.gov This mechanism helps to open the airways, making breathing easier. patsnap.com

The prodrug nature of bambuterol is a key feature, as the gradual conversion to terbutaline ensures sustained plasma concentrations of the active compound, allowing for a long duration of action. nih.govpatsnap.com Research has also shown that bambuterol and its metabolites are preferentially distributed to and retained in lung tissue, where the conversion to terbutaline also occurs. nih.govtaylorandfrancis.com

Historical Context and Therapeutic Significance in Respiratory Medicine

The development of bambuterol was a significant step in the evolution of treatments for chronic respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). patsnap.comchemimpex.comresearchgate.net It was designed as a long-acting oral bronchodilator to improve upon existing therapies. researchgate.net Before the introduction of long-acting agents, patients often required more frequent dosing with short-acting bronchodilators. The development of bambuterol, with its sustained release of terbutaline, offered the convenience of once-daily administration, which can enhance patient compliance with long-term treatment regimens. nih.govchemimpex.compatsnap.com

Evolution of Research Perspectives on this compound

Initial research on bambuterol was centered on its development as a novel long-acting bronchodilator. taylorandfrancis.comresearchgate.net The primary goal was to create an oral β2-agonist with a prolonged duration of action and a favorable therapeutic profile. taylorandfrancis.com Studies focused on its pharmacokinetic and pharmacodynamic properties, demonstrating its slow hydrolysis to terbutaline and its 24-hour efficacy. nih.gov

Over time, the scope of research on this compound has expanded beyond its primary use as a bronchodilator. Scientists have undertaken broader pharmacological investigations into various aspects of the compound.

One area of research has been the study of its pharmacokinetics in specific populations. For instance, studies have investigated how bambuterol is metabolized in children and in individuals with genetic variations of the plasma cholinesterase enzyme, which is crucial for its activation. bps.ac.uknih.gov Research in subjects homozygous for the atypical gene for plasma cholinesterase found that they were still able to produce terbutaline efficiently, suggesting that the importance of this specific enzyme might have been previously overestimated or that alternative metabolic pathways compensate for the deficiency. bps.ac.uknih.gov

Furthermore, investigations have delved into the specific enantiomers of the compound. Research into R-bambuterol, the levorotatory single enantiomer, has suggested it may possess a more potent therapeutic effect for asthma compared to the racemic mixture. google.com There have also been explorations into using R-bambuterol as an inhaled medication, with the hypothesis that this route could offer a faster onset of action and higher efficiency. patsnap.com Some preclinical research has even pointed towards other potential therapeutic applications, such as a role in lowering blood lipids, specifically triglycerides. google.com

Pharmacokinetic Properties of Bambuterol and its Active Metabolite Terbutaline

| Parameter | Bambuterol | Terbutaline (from Bambuterol) |

|---|---|---|

| Bioavailability | ~10% (oral) nih.gov | ~10% of the administered bambuterol dose nih.gov |

| Metabolism | Extensively metabolized via hydrolysis (by butyrylcholinesterase) and oxidation nih.govmims.com | The active metabolite patsnap.com |

| Biological Half-Life | ~13 hours nih.gov | ~21 hours nih.gov |

| Time to Peak Plasma Concentration | 3.9 to 6.8 hours nih.gov | Approx. 4-7 hours mims.com |

| Plasma Protein Binding | 40-50% mims.com | N/A |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Terbutaline |

| Adenosine triphosphate (ATP) |

| cyclic Adenosine Monophosphate (cAMP) |

| Budesonide |

| Camphor |

| Cholesterol |

| Clenbuterol |

| Ciclesonide |

| Cilazapril |

| Cilostazol |

| Cinchocaine |

| Cisatracurium |

| Cisplatin |

| Cross povidone |

| Debrisoquine |

| Formoterol |

| Fluticasone |

| Glycopyrronium |

| Indacaterol |

| Lecithin |

| Mannitol |

| Maltodextrin |

| Montelukast (B128269) |

| Olodaterol |

| Phospholipon 90 H |

| Polyethylene glycol (PEG) 600 |

| Propranolol |

| Salmeterol |

| Sodium bicarbonate |

| Sodium deoxycholate |

| Suxamethonium |

| Tiotropium |

| Umeclidinium |

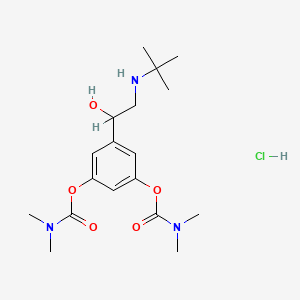

Structure

2D Structure

Eigenschaften

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBARATORRVNNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045515 | |

| Record name | Bambuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81732-46-9 | |

| Record name | Bambuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bambuterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAMBUTEROL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bambuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-carbamic acid, 3-[[(dimethylamino)carbonyl]oxy]-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]phenyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Q84QZ3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Pharmacological and Biochemical Characterization

Elucidation of Molecular Mechanisms of Action

Bambuterol (B1223079) hydrochloride is pharmacologically classified as a long-acting beta-2 adrenergic receptor agonist and functions as a prodrug. medicaldialogues.in In its administered form, bambuterol is inactive and requires metabolic conversion to its active form, terbutaline (B1683087). patsnap.com This bioactivation is a slow process, contributing to the compound's prolonged duration of action. patsnap.compatsnap.com

The primary mechanism for this conversion involves enzymatic hydrolysis by butyrylcholinesterase (BChE), also known as plasma cholinesterase. patsnap.comtaylorandfrancis.comnih.govnih.gov Bambuterol, a bis-N,N-dimethylcarbamate ester of terbutaline, is hydrolyzed by BChE to release terbutaline. taylorandfrancis.comnih.govnih.gov This metabolic process occurs primarily in the liver and also within lung tissue, which contains the necessary metabolic enzyme. patsnap.comtaylorandfrancis.comresearchgate.net The conversion pathway involves the formation of a monocarbamate metabolite as an intermediate, which is then further metabolized by BChE to yield terbutaline. nih.gov

In addition to hydrolysis, bambuterol also undergoes oxidative metabolism, mediated by cytochrome P-450-dependent oxidases in the liver, to form products that can then be hydrolyzed to terbutaline. taylorandfrancis.comnih.govresearchgate.net Bambuterol itself acts as a potent, pseudo-irreversible inhibitor of BChE, which means it can slow its own rate of hydrolysis. taylorandfrancis.comnih.gov This self-inhibitory function on the converting enzyme contributes to the sustained release of the active metabolite terbutaline. taylorandfrancis.com The high specificity of bambuterol for BChE over acetylcholinesterase (AChE) is attributed to differences in the structure of the choline-binding sites of the two enzymes. nih.gov

| Aspect | Description | Primary Enzyme | Location of Metabolism | Key Feature |

|---|---|---|---|---|

| Activation Process | Bambuterol is an inactive prodrug that requires metabolic conversion. patsnap.com | Butyrylcholinesterase (BChE) taylorandfrancis.comnih.gov | Liver and Lungs patsnap.comtaylorandfrancis.com | Slow conversion leads to prolonged duration of action. patsnap.com |

| Metabolic Pathways | Undergoes both hydrolysis and oxidation to form terbutaline. taylorandfrancis.comnih.govresearchgate.net | |||

| Enzyme Interaction | Bambuterol reversibly inhibits its own metabolizing enzyme, BChE, further sustaining the release of terbutaline. taylorandfrancis.com |

The active metabolite, terbutaline, is a selective beta-2 (β2) adrenergic receptor agonist. patsnap.comdroracle.ai These receptors are G-protein coupled receptors located on the surface of smooth muscle cells, particularly those lining the respiratory tract. patsnap.comnih.gov Terbutaline exerts its pharmacological effects by binding to and stimulating these β2-adrenergic receptors. patsnap.compatsnap.com

The molecular structure of terbutaline, specifically its tertiary butyl group, confers a higher selectivity for β2 receptors compared to other beta-receptor subtypes. wikipedia.org Furthermore, the absence of a hydroxyl group at the 4th position of the benzene (B151609) ring makes terbutaline less susceptible to metabolism by the enzyme catechol-O-methyl transferase, contributing to its stability. wikipedia.org Upon binding, the agonist-receptor complex initiates a conformational change in the receptor, which in turn activates an associated intracellular G-protein, specifically the Gs (stimulatory) protein. spiedigitallibrary.orgwikipedia.org This activation is the first step in a cascade of intracellular events leading to smooth muscle relaxation. droracle.ai

The stimulation of β2-adrenergic receptors by terbutaline triggers a well-defined intracellular signaling cascade. patsnap.comdrugbank.com The activated Gs protein stimulates the enzyme adenylyl cyclase. patsnap.comdroracle.aidrugbank.com Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). droracle.aidrugbank.comdrugbank.com

This increase in intracellular cAMP concentration serves as a second messenger, leading to the activation of Protein Kinase A (PKA). patsnap.comdroracle.aidrugbank.com PKA is a key enzyme that phosphorylates several target proteins within the smooth muscle cell. patsnap.comdroracle.ai One of the critical targets of PKA in this pathway is Myosin Light-Chain Kinase (MLCK). patsnap.comdrugbank.com Phosphorylation by PKA leads to the inactivation of MLCK. patsnap.comdrugbank.com Since MLCK is essential for the phosphorylation of myosin and subsequent muscle contraction, its inhibition prevents this process. patsnap.com Concurrently, increased cAMP levels can decrease intracellular calcium concentrations and activate myosin light-chain phosphatase, which further promotes muscle relaxation. wikipedia.orgdrugbank.com The cumulative effect of these actions—specifically the inhibition of MLCK—is the relaxation of bronchial smooth muscle, resulting in bronchodilation. patsnap.comdroracle.ai

| Step | Molecule/Enzyme | Action | Result |

|---|---|---|---|

| 1 | Terbutaline | Binds to and activates the β2-adrenergic receptor. patsnap.com | Activation of Gs protein. spiedigitallibrary.org |

| 2 | Adenylyl Cyclase | Activated by the Gs protein. patsnap.comdroracle.ai | Converts ATP to cyclic AMP (cAMP). drugbank.com |

| 3 | Cyclic AMP (cAMP) | Intracellular levels increase. drugbank.com | Activation of Protein Kinase A (PKA). patsnap.comdroracle.ai |

| 4 | Protein Kinase A (PKA) | Phosphorylates target proteins. patsnap.com | Inhibition of Myosin Light-Chain Kinase (MLCK). drugbank.com |

| 5 | Myosin Light-Chain Kinase (MLCK) | Inhibited by PKA-mediated phosphorylation. patsnap.com | Relaxation of airway smooth muscle (Bronchodilation). patsnap.comdrugbank.com |

Pharmacodynamics of Bambuterol Hydrochloride and its Active Metabolite, Terbutaline

Bambuterol is characterized as a long-acting bronchodilator, providing effects that last for at least 24 hours after a single oral dose. nih.goversnet.orgmims.com This prolonged duration is a direct consequence of its pharmacokinetic profile as a prodrug, which ensures a slow and sustained generation of the active metabolite, terbutaline. patsnap.compatsnap.comersnet.org The slow metabolic conversion results in a relatively flat plasma concentration profile of terbutaline, which contributes to the extended therapeutic effect. nih.gov

Clinical studies have verified the 24-hour effect duration of bambuterol. ersnet.orgnih.gov Peak plasma concentrations of terbutaline are typically observed between 3.9 to 6.8 hours after oral administration of bambuterol. nih.gov The sustained bronchodilation effectively reverses bronchospasm, leading to an increase in pulmonary flow rates. medicaldialogues.indroracle.ai The plasma half-life of bambuterol after oral administration is approximately 13 hours, while the half-life of its active metabolite, terbutaline, is about 21 hours. medicaldialogues.indrugbank.com This extended presence of terbutaline in the plasma ensures a lasting relaxation of bronchial smooth muscle. medicaldialogues.in

The therapeutic efficacy of bambuterol is derived from the selective action of its metabolite, terbutaline, on β2-adrenergic receptors. patsnap.comdroracle.ai Terbutaline demonstrates a preferential effect on β2-receptors, which are predominantly located in the smooth muscles of the airways. medicaldialogues.indroracle.ai This selectivity is crucial as it localizes the primary pharmacological action to the target tissue—the lungs—thereby producing bronchodilation. patsnap.comtaylorandfrancis.com While β2-receptors are the main target, terbutaline is also known to have some interaction with β1 and β3 adrenergic receptors. drugbank.com The selective stimulation of β2-receptors leads to the relaxation of bronchial smooth muscle with less impact on other systems, such as the cardiovascular system, where β1-receptors are more prevalent. droracle.ai This selective action is a key characteristic of modern β2-agonists used in respiratory therapy. nih.govnih.gov

Pharmacokinetics and Biotransformation Pathways

The clinical efficacy and prolonged duration of action of this compound are intrinsically linked to its pharmacokinetic properties and the specifics of its metabolic conversion to terbutaline.

Absorption and Distribution Dynamics

Following oral administration, bambuterol is well absorbed from the gastrointestinal tract, with a bioavailability of approximately 20%. drugbank.com The absorption process is characterized by a biphasic pattern. nih.gov The initial phase is rapid, while the subsequent phase is slower and becomes the rate-limiting step for elimination. nih.gov This prolonged absorption contributes to the sustained plasma concentrations of its active metabolite, terbutaline. nih.gov

Once absorbed, bambuterol is distributed throughout the body. patsnap.com A notable characteristic of its distribution is its concentration in lung tissue, which is a key target organ for its therapeutic effect. nih.gov

| Pharmacokinetic Parameter | Value | Reference |

| Oral Bioavailability | ~20% | drugbank.com |

| Bambuterol Half-life (Oral) | 13 hours | drugbank.com |

| Terbutaline Half-life (from Bambuterol) | 21 hours | drugbank.com |

| Peak Terbutaline Plasma Concentration Time | 3.9 to 6.8 hours | nih.gov |

Hepatic Metabolism and Enzyme Systems Involved (e.g., Butyrylcholinesterase, Cytochrome P450)

Bambuterol is extensively metabolized, primarily in the liver, before reaching systemic circulation. drugbank.compatsnap.com The biotransformation of this prodrug into its active form, terbutaline, is a slow process, which is fundamental to its long-acting nature. patsnap.com This conversion is mediated by two main enzymatic pathways: hydrolysis and oxidation. pharmascholars.com

The hydrolysis of the carbamate (B1207046) esters of bambuterol is predominantly catalyzed by butyrylcholinesterase (BChE), an enzyme abundant in the plasma and liver. nih.govnih.gov In addition to hydrolysis, bambuterol undergoes oxidative metabolism, a process likely mediated by Cytochrome P450 (CYP) enzymes. nih.govnih.gov This oxidative pathway also yields intermediates that are subsequently hydrolyzed to form terbutaline. nih.gov

Identification and Characterization of Metabolites (e.g., Terbutaline, Hydrolysis Products, Oxidative Metabolites, Glucuronidation, Sulfation)

The metabolic cascade of bambuterol results in the formation of several metabolites. The primary and therapeutically active metabolite is terbutaline . patsnap.comtsijournals.com The conversion to terbutaline occurs through a stepwise process.

The initial hydrolysis of one of the carbamate groups of bambuterol leads to the formation of a monocarbamate derivative . nih.gov Further hydrolysis of this intermediate then yields terbutaline. In parallel, oxidative metabolism results in hydroxylated bambuterol . nih.gov These intermediates are also subject to hydrolysis to generate terbutaline. nih.gov While not explicitly detailed in the provided context, further metabolism of terbutaline and other metabolites can involve conjugation reactions such as glucuronidation and sulfation to facilitate their excretion.

Role of Lung Tissue in Metabolism and Concentration

Lung tissue plays a significant role in the pharmacokinetics of bambuterol. Following absorption, bambuterol is concentrated in the lungs. nih.gov Moreover, lung tissue possesses the enzymatic machinery, including butyrylcholinesterase, to metabolize bambuterol. nih.gov This localized metabolism contributes to the delivery of the active drug, terbutaline, to its site of action. thebiogrid.org Studies in isolated guinea pig lungs have demonstrated that bambuterol undergoes both oxidative and hydrolytic metabolism within the lung tissue, forming hydroxylated bambuterol and the monocarbamate derivative, with traces of terbutaline also being produced. nih.gov

Enantiomeric Metabolism and Stereoselective Biotransformation

Bambuterol is administered as a racemic mixture of two enantiomers, (R)- and (S)-bambuterol. researchgate.net The biotransformation of bambuterol is stereoselective, with differences observed in the rate of metabolism of the two enantiomers. The in-vivo conversion of bambuterol to terbutaline is largely dependent on hydrolysis by butyrylcholinesterase. nih.gov

Research has shown that the (R)-enantiomer of bambuterol is a more potent inhibitor of butyrylcholinesterase, with a rate of inhibition approximately five times faster than that of the (S)-enantiomer. nih.gov This stereoselectivity in enzyme inhibition suggests a difference in the metabolic handling of the two enantiomers.

Cholinesterase Inhibition Properties and Associated Research

A key pharmacological feature of this compound is its potent and selective inhibition of butyrylcholinesterase (BChE). nih.gov This inhibition is a direct consequence of its carbamate structure. While it is a potent inhibitor of BChE, its inhibitory effect on acetylcholinesterase (AChE) is significantly lower. nih.gov

The potent inhibition of BChE by bambuterol can influence its own metabolism, as this enzyme is responsible for its conversion to terbutaline. pharmascholars.com During repeated administration, the activity of plasma cholinesterase can be inhibited by 30-60%. nih.govdrugbank.com This enzyme activity typically returns to baseline levels approximately two weeks after the discontinuation of treatment. nih.gov The selective inhibition of BChE by bambuterol has also made it a subject of research in other therapeutic areas where modulation of cholinergic activity is of interest.

| Enzyme | IC₅₀ | Reference |

| Butyrylcholinesterase (BChE) | 3 x 10⁻⁹ M | nih.gov |

| Acetylcholinesterase (AChE) | 3 x 10⁻⁵ M | nih.gov |

Inhibition of Butyrylcholinesterase

This compound is a potent and highly selective inhibitor of butyrylcholinesterase (BChE), also known as plasma cholinesterase. nih.govnih.gov This inhibitory action is central to its function as a prodrug, as BChE is the enzyme responsible for the hydrolytic activation of bambuterol into its active metabolite, terbutaline. patsnap.com The mechanism of inhibition is complex; bambuterol acts as a pseudo-substrate, leading to the carbamoylation of the BChE enzyme. drugbank.commdpi.com This process results in a temporarily inactivated enzyme, and the slow regeneration of the active enzyme contributes to the prolonged therapeutic effect of bambuterol. nih.gov

The selectivity of bambuterol for BChE over acetylcholinesterase (AChE) is remarkable. Research has established its half-maximal inhibitory concentration (IC50) for BChE at approximately 3 x 10⁻⁹ M, while its IC50 for AChE is significantly higher at 3 x 10⁻⁵ M. mdpi.commdpi.com This indicates a specificity for BChE that is several orders of magnitude greater than for AChE, a property attributed to differences in the structure of the choline-binding sites between the two enzymes. mdpi.com Furthermore, the inhibitory activity is stereoselective, with the (R)-bambuterol enantiomer demonstrating an inhibition rate constant approximately five times higher than that of the (S)-bambuterol form. mdpi.comnih.gov

In vivo studies have demonstrated a direct correlation between bambuterol administration and plasma cholinesterase activity. Following intravenous administration, there is an immediate and nearly total inhibition of BChE activity. nih.gov Oral administration results in a less pronounced but more sustained inhibition of the enzyme. nih.gov During repeated oral dosing, BChE activity is typically inhibited by 30-60%, with the enzyme's activity returning to baseline levels within 48 hours after the final dose. nih.gov

The rate of BChE inhibition by bambuterol is also influenced by genetic variants of the enzyme. Different phenotypes exhibit varying sensitivities to bambuterol's inhibitory effects.

Table 1: Bambuterol Inhibition Rate Constants for Homozygous Butyrylcholinesterase Variants

| BChE Variant (Homozygous) | Inhibition Rate Constant (min⁻¹µM⁻¹) |

|---|---|

| Usual (UU) | 4.4 |

| Kalow (KK) | Data Range: 4.4 to 0.085 |

| Fluoride-Resistant (FF) | Data Range: 4.4 to 0.085 |

| Atypical (AA) | 0.085 |

Implications for Neuromuscular Blockade Reversal

The potent inhibition of butyrylcholinesterase by bambuterol has significant clinical implications, particularly concerning the metabolism of certain neuromuscular blocking agents (NMBAs). ukclinicalpharmacy.org Drugs such as suxamethonium (succinylcholine) and mivacurium (B34715) depend on BChE for their degradation and termination of action. ukclinicalpharmacy.orgwikipedia.org By inhibiting this enzyme, bambuterol can interfere with their metabolism, leading to a prolonged duration of neuromuscular blockade. ukclinicalpharmacy.orgnih.gov

This interaction is especially pronounced in individuals with atypical plasma cholinesterase genotypes, who already have a reduced capacity to metabolize these NMBAs. ukclinicalpharmacy.orgnih.gov A clinical study involving patients heterozygous for abnormal plasma cholinesterase found that pre-operative administration of bambuterol resulted in a two- to three-fold prolongation of the neuromuscular blockade induced by suxamethonium. nih.gov In some of these patients, a Phase II block was observed. nih.gov Therefore, the co-administration of bambuterol with NMBAs metabolized by BChE requires careful consideration, as it can significantly delay the recovery of normal neuromuscular function. ukclinicalpharmacy.org

Table 2: Effect of Bambuterol on Suxamethonium-Induced Neuromuscular Blockade

| Patient Group | Condition | Median Time to 90% Twitch Height Recovery |

|---|---|---|

| Genotype E1uE1a | Without Bambuterol Pre-treatment | 14.0 minutes |

| Genotype E1uE1a | With Bambuterol Pre-treatment | 37.5 minutes |

Research into Potential Beyond Cholinesterase Inhibition

The selective and potent inhibition of BChE by bambuterol has spurred research into its potential therapeutic applications beyond respiratory medicine. A growing body of evidence suggests that BChE plays a role in the pathophysiology of various neurological and cognitive disorders.

One area of investigation is in cognitive function and neurodegenerative diseases. mdpi.com Research using mouse models has shown that the inhibition of BChE by (R)-bambuterol can enhance fear extinction memory and rescue age-related spatial memory deficits. mdpi.comnih.gov These findings suggest a potential role for BChE inhibitors like bambuterol in treating conditions characterized by cognitive decline or maladaptive memories, such as post-traumatic stress disorder (PTSD) and early-stage Alzheimer's disease. mdpi.comnih.gov The challenge of bambuterol's limited ability to cross the blood-brain barrier is being explored through alternative delivery methods, such as intranasal administration. mdpi.comnih.gov

Furthermore, the structural backbone of bambuterol has served as an inspiration for the development of novel, selective BChE inhibitors specifically targeting Alzheimer's disease. mdpi.comnih.gov Researchers have synthesized rivastigmine-bambuterol hybrids, aiming to combine the properties of both molecules to create potent and highly selective BChE inhibitors. mdpi.comnih.gov This line of research underscores the interest in leveraging bambuterol's BChE-inhibiting capacity for the development of new treatments for neurodegenerative disorders where BChE activity is thought to become more prominent as the disease progresses. mdpi.comnih.gov

Drug Interactions and Polypharmacy Considerations

Mechanisms of Drug-Drug Interactions

Drug interactions with bambuterol (B1223079) can be categorized as either pharmacodynamic or pharmacokinetic. Pharmacodynamic interactions occur when two drugs have additive or opposing effects on the body. Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion of another. A key pharmacokinetic interaction for bambuterol involves its role as a cholinesterase inhibitor, which can affect drugs metabolized by this enzyme. wikipedia.orgmedicaldialogues.in

The primary therapeutic effect of bambuterol, bronchodilation, can be significantly diminished by concomitant use of certain medications, particularly beta-receptor blocking agents.

Beta-blockers : These agents, especially non-selective beta-blockers like propranolol, can partially or completely inhibit the bronchodilatory effects of beta-2 stimulants like bambuterol. medicaldialogues.inpatsnap.commims.com This antagonistic interaction occurs because beta-blockers occupy the same beta-adrenergic receptors that bambuterol stimulates. Even cardioselective beta-blockers (e.g., atenolol, metoprolol) may cause issues, as their selectivity can be dose-dependent. drugbank.commedindia.netdrugs.commeded101.com This can lead to reduced efficacy of bambuterol in managing respiratory conditions. patsnap.comapollopharmacy.in

Cholinesterase Inhibition : Bambuterol is a prodrug of terbutaline (B1683087) and also acts as a cholinesterase inhibitor. wikipedia.orgijrc.in This action can prolong the muscle-relaxing effect of suxamethonium (succinylcholine) and potentially other neuromuscular blocking drugs metabolized by plasma cholinesterase. wikipedia.orgmedicaldialogues.inmims.comukclinicalpharmacy.org The inhibition is dose-dependent and reversible, with butyrylcholinesterase activity returning to normal approximately two weeks after discontinuing bambuterol. wikipedia.org

| Interacting Drug Class | Examples | Mechanism of Interaction | Clinical Consequence |

|---|---|---|---|

| Beta-Adrenergic Blockers (Non-selective and Cardioselective) | Propranolol, Atenolol, Metoprolol, Carvedilol, Bisoprolol drugbank.commedindia.netapollopharmacy.in | Pharmacodynamic: Competitive antagonism at beta-2 adrenergic receptors. medicaldialogues.inpatsnap.com | Reduced or total inhibition of the bronchodilator effect of bambuterol. medicaldialogues.inmims.com |

| Neuromuscular Blockers (metabolized by cholinesterase) | Suxamethonium (Succinylcholine), Mivacurium (B34715) wikipedia.orgmedicaldialogues.inukclinicalpharmacy.org | Pharmacokinetic: Bambuterol inhibits plasma cholinesterase, the enzyme that metabolizes these drugs. medicaldialogues.in | Prolonged duration of neuromuscular blockade and recovery time. medicaldialogues.inukclinicalpharmacy.org |

Polypharmacy with bambuterol can potentiate certain adverse effects, most notably hypokalemia and cardiovascular complications.

Hypokalemia : Bambuterol therapy can independently lead to a decrease in blood potassium levels. apollopharmacy.in This effect can be significantly potentiated by the simultaneous use of other drugs known to cause hypokalemia. medicaldialogues.in These include xanthine (B1682287) derivatives (e.g., theophylline (B1681296), aminophylline), corticosteroids (e.g., prednisolone), and diuretics (both loop and thiazide types, such as furosemide (B1674285) and hydrochlorothiazide). wikipedia.orgmedicaldialogues.inmims.comapollopharmacy.ingoodrx.com Severe hypokalemia increases the risk of serious cardiac arrhythmias. ukclinicalpharmacy.org

Cardiovascular Risks : The sympathomimetic effects of bambuterol can be enhanced by other drugs, leading to increased cardiovascular risks like tachycardia, palpitations, and arrhythmias. patsnap.compatsnap.com

Sympathomimetic Agents : Co-administration with other sympathomimetics (e.g., other beta-2 agonists) can lead to additive cardiovascular side effects. patsnap.com

MAOIs and Tricyclic Antidepressants : Concurrent use with monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants (TCAs) can potentiate the effects of beta-2 agonists on the cardiovascular system. patsnap.commedindia.netgoodrx.com

Halogenated Anesthetics : In the presence of bambuterol-induced hypokalemia, halogenated anesthetic agents (e.g., desflurane, isoflurane, sevoflurane) can increase the risk of QT interval prolongation and torsades de pointes. ukclinicalpharmacy.org

Underlying Risk : Research has indicated that bambuterol may be associated with an increased relative risk of non-fatal cardiac failure and ischaemic heart disease, underscoring the need for caution in patients with or at risk for heart disease. nih.gov

| Adverse Effect | Interacting Drug Class | Examples | Mechanism of Interaction |

|---|---|---|---|

| Hypokalemia (Low Potassium) | Xanthine Derivatives | Theophylline, Aminophylline wikipedia.orgapollopharmacy.in | Additive potassium-lowering effects. medicaldialogues.ingoodrx.com |

| Corticosteroids | Prednisolone, Dexamethasone, Hydrocortisone mims.comapollopharmacy.inukclinicalpharmacy.org | ||

| Diuretics (Loop and Thiazide) | Furosemide, Bumetanide, Hydrochlorothiazide patsnap.commedindia.netapollopharmacy.ingoodrx.com | ||

| Cardiovascular Risks (Tachycardia, Arrhythmias, Hypertension) | Other Sympathomimetics | Salbutamol, Clenbuterol patsnap.comdrugbank.com | Additive sympathomimetic effects. patsnap.com |

| MAOIs and Tricyclic Antidepressants (TCAs) | Isocarboxazid, Phenelzine, Amitriptyline, Imipramine patsnap.commedindia.netgoodrx.com | Potentiation of bambuterol's cardiovascular effects. patsnap.com | |

| Halogenated Anesthetics | Desflurane, Isoflurane, Sevoflurane ukclinicalpharmacy.org | Increased risk of torsades de pointes in the presence of hypokalemia. ukclinicalpharmacy.org | |

| Atomoxetine | Atomoxetine drugbank.commedindia.net | May increase tachycardic activities. drugbank.commedindia.net |

Management Strategies for Drug Interactions in Clinical Practice

Effective management of bambuterol drug interactions requires a proactive approach involving careful medication review, patient monitoring, and education.

Comprehensive Medication Review : Before initiating bambuterol, clinicians should obtain a complete list of all medications the patient is taking, including over-the-counter drugs and herbal supplements, to identify potential interactions. patsnap.com

Monitoring :

Serum Potassium : Regular monitoring of serum potassium levels is essential for patients taking bambuterol concurrently with diuretics, corticosteroids, or xanthine derivatives. apollopharmacy.inukclinicalpharmacy.org This is particularly important in managing the risk of cardiac arrhythmias.

Cardiovascular Monitoring : Blood pressure, heart rate, and rhythm should be monitored, especially when bambuterol is co-administered with other drugs affecting the cardiovascular system or in patients with pre-existing heart conditions. mims.comnih.gov

Cautious Co-administration :

Beta-Blockers : The combination of bambuterol and non-selective beta-blockers should generally be avoided. medicaldialogues.in If a beta-blocker is deemed necessary for a condition like heart failure or hypertension, a cardioselective agent should be chosen and used with caution, starting at the lowest possible dose, while closely monitoring respiratory function. mims.commeded101.com

Anesthesia : Anesthesiologists should be aware of the patient's bambuterol use, particularly the potential for prolonged neuromuscular blockade with suxamethonium and the increased risk of arrhythmias with halogenated anesthetics, especially if hypokalemia is present. ukclinicalpharmacy.org

Patient Education : Patients should be advised to inform all their healthcare providers that they are taking bambuterol. patsnap.com They should also be educated on the symptoms of severe hypokalemia (e.g., muscle weakness, cramps, irregular heartbeat) and instructed to seek medical attention if they occur. patsnap.com

Overdose Management : In cases of overdose leading to significant cardiovascular symptoms, a cardioselective beta-blocker is the recommended antidote. mims.com However, it must be administered with extreme caution in patients with a history of bronchospasm. medicaldialogues.inmims.com

By implementing these strategies, healthcare professionals can mitigate the risks associated with bambuterol drug interactions and optimize therapeutic outcomes.

Advanced Analytical Methodologies and Quality Control

Development and Validation of Quantitative Analytical Methods

The quantification of Bambuterol (B1223079) hydrochloride in bulk drug and pharmaceutical dosage forms relies on a variety of validated analytical techniques. These methods are developed to be simple, accurate, precise, and rapid, adhering to guidelines set by the International Conference on Harmonization (ICH).

Spectrophotometry offers a straightforward and cost-effective approach for the routine analysis of Bambuterol hydrochloride.

UV-Visible Spectrophotometry: Simple and rapid UV spectrophotometric methods have been developed for the estimation of this compound. greenpharmacy.info These methods are based on measuring the absorbance of the compound in a suitable solvent. Studies have shown that this compound exhibits maximum absorbance (λmax) at approximately 264 nm in solvents like distilled water, various pH buffers (1.2, 6.8, 7.4), and a petroleum ether-ethanol mixture. greenpharmacy.infoscispace.comijrpr.com A slightly higher λmax of 265 nm is observed in 90% ethanol (B145695) and isopropyl alcohol. greenpharmacy.infoscispace.com

Method validation has demonstrated good linearity, with correlation coefficients (r²) often exceeding 0.999. researchgate.netresearchgate.net The linearity range can vary depending on the specific method, with reported ranges including 1 to 6 µg/ml and 200 to 1000 µg/ml. ijrpr.comresearchgate.net These methods have proven to be accurate, with recovery studies showing results typically within 96-100%. ijrpr.comresearchgate.net The precision of these methods is confirmed by low Relative Standard Deviation (%RSD) values, which are consistently less than 2. researchgate.netuniquepubinternational.com

UV Spectrophotometric Method Parameters for this compound

| Solvent/Medium | λmax (nm) | Linearity Range (µg/ml) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| Distilled Water | 264 | 200-1000 | 0.9990 | researchgate.net |

| pH 1.2, 6.8, 7.4 Buffers | 264 | Not Specified | >0.99 | greenpharmacy.info |

| 90% Ethanol / Isopropyl Alcohol | 265 | Not Specified | >0.99 | greenpharmacy.info |

| Methanol | 265 | 40-240 | 0.9990 | researchgate.net |

Spectrofluorimetry: Spectrofluorimetric methods provide higher sensitivity for the determination of this compound. These techniques are based on the native fluorescence of the molecule. One such method involves measuring the relative fluorescence intensity in an aqueous solution at an emission wavelength of 298 nm after excitation at 263 nm. nih.gov This approach has demonstrated a linear relationship between fluorescence intensity and concentration over the range of 0.1–1.2 µg/mL. nih.gov The limit of quantitation (LOQ) for this method has been established at 0.067 µg/mL, highlighting its sensitivity. nih.gov

Novel spectrofluorimetric methods have also been developed to simultaneously determine Bambuterol and its active metabolite, terbutaline (B1683087), which is a known degradation product. ekb.egnih.gov Due to overlapping emission spectra, techniques such as first derivative (D1) spectrofluorimetry are employed. Using the first derivative, Bambuterol and terbutaline can be measured at 302 nm and 286 nm, respectively. ekb.eg These methods are rectilinear over a concentration range of 0.4–8.0 µg/mL. ekb.eg

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the specific and accurate analysis of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods are widely used for the simultaneous determination of this compound and other active ingredients, such as montelukast (B128269) sodium, in combined dosage forms. sphinxsai.comnih.gov A typical RP-HPLC method employs a C18 column (e.g., Phenomenex Luna C18, 150mm x 4.6mm, 5µ) with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. sphinxsai.comijrpc.com

For instance, one validated method uses a mobile phase of buffer and acetonitrile (70:30 v/v) at a flow rate of 1.0 ml/min. ijrpc.com This method showed linearity for Bambuterol in the concentration range of 50 to 150 mcg/ml, with a correlation coefficient (r²) greater than 0.9992. ijrpc.com The precision is excellent, with %RSD values for intraday variation being as low as 0.34. ijrpc.com The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were found to be 1.36 µg/ml and 5.02 µg/ml, respectively. ijrpc.com Another method for combined tablets with montelukast used a mobile phase of methanol, acetonitrile, and 1% trichloroacetic acid (80:10:10 v/v/v) with UV detection at 220 nm, achieving a retention time of 2.35 minutes for Bambuterol. sphinxsai.com

Enantioselective HPLC methods have also been developed to separate the enantiomers of Bambuterol, using chiral columns like the amylose-based Chiralpak AD column. nih.gov

RP-HPLC Method Validation Parameters for this compound

| Parameter | Result | Reference |

|---|---|---|

| Column | Phenomenex Luna C18 (150mm x 4.6mm, 5µ) | ijrpc.com |

| Mobile Phase | Buffer (0.01M KH₂PO₄, pH 5.6) : Acetonitrile (70:30 v/v) | ijrpc.com |

| Flow Rate | 1.0 ml/min | ijrpc.com |

| Linearity Range | 50-150 µg/ml | ijrpc.com |

| Correlation Coefficient (r²) | > 0.9992 | ijrpc.com |

| % RSD (Precision) | 0.34 | ijrpc.com |

| LOD | 1.36 µg/ml | ijrpc.com |

| LOQ | 5.02 µg/ml | ijrpc.com |

| % Recovery (Accuracy) | 98.48 | ijrpc.com |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For highly sensitive and selective quantification, especially in biological matrices, UHPLC-MS/MS methods are employed. A hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry (HILIC-UPLC-MS/MS) method has been developed for the simultaneous determination of Bambuterol and its two main metabolites, monocarbamate bambuterol and terbutaline, in human plasma. researchgate.net This method provides a very low limit of quantification (LLOQ) of 10.0 pg/mL for all analytes and a rapid runtime of 4.0 minutes, making it suitable for clinical pharmacokinetic studies. researchgate.net

Electroanalytical techniques offer an alternative for the determination of this compound, characterized by high sensitivity and rapid analysis. azolifesciences.comijsdr.org The electrochemical reduction behavior of Bambuterol HCl has been investigated using methods like direct current polarography, differential pulse polarography, and cyclic voltammetry in universal buffers across a pH range of 2.0 to 12.0. researchgate.net

A differential pulse polarographic method was developed for its determination in pharmaceutical capsules. researchgate.net This method demonstrated successful quantification over a wide concentration range from 1.0x10⁻⁵ to 1.25x10⁻⁹ M, with a low detection limit of 1.25x10⁻⁸ M. researchgate.net The study also involved the evaluation of kinetic parameters, such as the diffusion coefficient (D) and forward rate constant (k°fh), to propose a reduction mechanism. researchgate.net

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of quality control, ensuring that the levels of unwanted chemicals in the API and finished product are maintained below established safety thresholds. rroij.com Forced degradation studies are performed as per ICH guidelines to understand the stability of the drug and identify potential degradation products that could form under various stress conditions.

Bambuterol has been found to be labile under acidic, basic, neutral hydrolysis, oxidative, and photolytic stress conditions, while remaining stable under thermal stress. rsc.orgresearchgate.net A comprehensive study identified a total of 12 degradation products (DPs). rsc.orgresearchgate.net

Acid and Neutral Hydrolysis: Generated four degradation products (DP-1, DP-3, DP-4, and DP-11). rsc.orgresearchgate.net

Base Hydrolysis: Formed five degradation products (DP-3, DP-4, DP-6, DP-8, and DP-11). rsc.orgresearchgate.net

Oxidative Conditions: Resulted in six degradation products (DP-2, DP-4, DP-5, DP-7, DP-9, and DP-11). rsc.orgresearchgate.net

Photolytic Conditions: Also produced six degradation products (DP-2, DP-4, DP-5, DP-8, DP-10, and DP-12). rsc.orgresearchgate.net

The characterization of these degradation products was achieved using advanced analytical techniques. Major degradation products were isolated using semi-preparative HPLC and their structures were elucidated using 1D and 2D-NMR studies. rsc.orgresearchgate.net For degradation products formed in very small quantities, highly sensitive LCMS-QTOF and MS/MS fragmentation studies were employed for characterization. rsc.orgresearchgate.net Terbutaline is a known acidic degradation product and active metabolite of Bambuterol. nih.gov

Summary of Bambuterol Forced Degradation Studies

| Stress Condition | Stability | Number of Degradation Products | Identified Degradation Products | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Labile | 4 | DP-1, DP-3, DP-4, DP-11 | rsc.orgresearchgate.net |

| Base Hydrolysis | Labile | 5 | DP-3, DP-4, DP-6, DP-8, DP-11 | rsc.orgresearchgate.net |

| Neutral Hydrolysis | Labile | 4 | DP-1, DP-3, DP-4, DP-11 | rsc.orgresearchgate.net |

| Oxidation | Labile | 6 | DP-2, DP-4, DP-5, DP-7, DP-9, DP-11 | rsc.orgresearchgate.net |

| Photolytic | Labile | 6 | DP-2, DP-4, DP-5, DP-8, DP-10, DP-12 | rsc.orgresearchgate.net |

| Thermal | Stable | 0 | - | rsc.orgresearchgate.net |

Quality by Design (QbD) Approaches in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives. nih.govrjptonline.org When applied to analytical methods, this is known as Analytical Quality by Design (AQbD). rjptonline.orgresearchgate.net The goal of AQbD is to design robust methods that consistently meet their intended performance criteria throughout their lifecycle. etflin.com

The AQbD process for a method to analyze this compound would involve the following key steps:

Define the Analytical Target Profile (ATP): This involves defining the goals of the method, such as the required accuracy, precision, sensitivity, and specificity for quantifying Bambuterol and its impurities in a specific matrix (e.g., tablets). etflin.com

Identify Critical Method Attributes (CMAs) and Critical Method Variables (CMVs): CMAs are the performance characteristics of the method (e.g., resolution between Bambuterol and an impurity peak, peak tailing). CMVs are the method parameters that can affect the CMAs (e.g., mobile phase composition, pH, column temperature, flow rate in an HPLC method). rjptonline.org

Risk Assessment: A risk assessment (e.g., using tools like Failure Mode and Effects Analysis - FMEA) is conducted to identify and rank the CMVs that are most likely to impact the CMAs. For an HPLC method for Bambuterol, variables like the percentage of organic modifier and the pH of the mobile phase are often critical. nih.gov

Method Optimization and Design Space Definition: Design of Experiments (DoE) is used to systematically study the effects of the high-risk CMVs on the CMAs. This allows for the establishment of a "Design Space," which is the multidimensional combination and interaction of input variables (e.g., mobile phase pH and % acetonitrile) that have been demonstrated to provide assurance of quality. Operating within this defined space ensures the method remains robust. nih.govrjptonline.org

Control Strategy and Continual Improvement: A control strategy is established to ensure the method consistently operates within the Design Space. This includes system suitability tests and routine monitoring. The method's performance is monitored over its lifecycle, allowing for continuous improvement. nih.gov

By applying AQbD principles to the development of HPLC or other analytical methods for this compound, a more thorough understanding of the method is achieved, resulting in more robust, rugged, and flexible methods that are less prone to failure during routine use. rjptonline.orgresearchgate.net

Novel Drug Delivery Systems and Formulation Research

Solid Self-Emulsifying Drug Delivery Systems (SEDDS)

Solid Self-Emulsifying Drug Delivery Systems (SEDDS) have been investigated as a method to improve the oral bioavailability of bambuterol (B1223079) hydrochloride. semanticscholar.org These systems are isotropic mixtures of oils, surfactants, and cosurfactants which, upon mild agitation following dilution with aqueous phases (such as gastrointestinal fluids), spontaneously form fine oil-in-water emulsions. researchgate.net For bambuterol hydrochloride, a solid SEDDS was developed by adsorbing a liquid self-emulsifying formulation onto a solid carrier. semanticscholar.org

The development process involved selecting an appropriate oil phase, surfactant, and co-solvent based on saturation solubility studies. semanticscholar.org A key aspect of the formulation was the construction of a pseudoternary phase diagram to identify the optimal self-emulsifying region. semanticscholar.orginnovareacademics.in Liquid SEDDS formulations were then prepared and subsequently solidified using an adsorption technique with a microcrystalline cellulose and aerosil mixture as the adsorbent. semanticscholar.orgablesci.com

An optimized formulation, designated F1, was identified, containing 10 mg of this compound, Triacetin (12.50% w/w) as the oil phase, Tween 80 (43.75% w/w) as the surfactant, and ethanol (B145695) (43.75% w/w) as the co-solvent. semanticscholar.orgresearchgate.net The evaluation of the prepared solid SEDDS formulations included assessments of drug content, morphology, globule size, and micromeritic properties. semanticscholar.org Ex vivo permeability studies indicated that the solid SEDDS formulation F1 demonstrated slightly improved permeability compared to a simple aqueous solution of the drug. researchgate.net These findings suggest that formulating this compound as a solid SEDDS is a promising strategy to enhance its oral bioavailability. semanticscholar.org

Table 1: Composition of Optimal Solid SEDDS Formulation (F1) for this compound

| Component | Role | Concentration (% w/w) |

|---|---|---|

| This compound | Active Ingredient | N/A (10 mg per unit) |

| Triacetin | Oil Phase | 12.50 |

| Tween 80 | Surfactant | 43.75 |

| Ethanol | Co-solvent | 43.75 |

In-Situ Gelling Systems for Nasal Delivery

In-situ gelling systems represent an innovative approach for the nasal delivery of this compound, aiming to bypass first-pass metabolism and potentially improve bioavailability. jmpas.com These systems are administered as a liquid solution into the nasal cavity, where they undergo a phase transition to form a gel in response to physiological conditions, such as temperature or ions. nih.govresearchgate.net This transformation increases the residence time of the drug on the nasal mucosa, allowing for extended drug release. nih.gov

Research into an in-situ gelling system for this compound utilized low methoxyl pectin (B1162225) as the gelling polymer. jmpas.com The formulation's properties were evaluated based on the concentration of pectin and its response to a simulated nasal electrolyte solution. An optimized formulation was developed using 0.8% low methoxyl pectin. jmpas.com

The viscosity of the formulations was a key parameter, measured in both the sol (liquid) and gel states. As the concentration of the gelling polymer increased from 0.5% to 1.0%, the gel strength also increased. jmpas.com In vitro drug release studies demonstrated that the formulations could provide sustained release of the drug for up to 10 hours, following Higuchi kinetics. Stability studies conducted over a six-month period confirmed that the gels remained stable. Furthermore, analyses using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) showed no interaction between this compound and the polymer. jmpas.com These results support the potential of in-situ nasal gels as a patient-friendly, needleless drug delivery system for this compound. jmpas.com

Table 2: Performance Characteristics of this compound In-Situ Nasal Gel

| Parameter | Observation |

|---|---|

| Gelling Polymer | Low Methoxyl Pectin (0.8% optimized) |

| Gelation Trigger | Simulated Nasal Electrolyte Solution |

| In Vitro Drug Release | Sustained for up to 10 hours |

| Release Kinetics | Higuchi Model |

| Stability | Stable over a 6-month period |

Liposomal Formulations for Enhanced Delivery (e.g., Intranasal to Brain)

To facilitate the delivery of bambuterol to the central nervous system, researchers have developed advanced liposomal formulations for intranasal administration. nih.gov This route is explored to bypass the blood-brain barrier (BBB), a significant obstacle for many drugs. mdpi.comsemanticscholar.org The intranasal pathway offers a direct route to the brain, potentially reducing systemic exposure and associated side effects. nih.govresearchgate.net

One innovative approach involved a thermosensitive mucoadhesive liposomal gel containing bambuterol. nih.gov This formulation is designed to be a fluid at room temperature for ease of administration and to transition into a gel consistency within the nasal cavity's warmer environment. This characteristic promotes adhesion to the nasal mucosa and facilitates nose-to-brain drug transport. nih.gov

In a study using a mouse model, the brain-to-plasma concentration ratio of bambuterol was significantly higher following intranasal administration of the liposomal gel compared to intravenous injection (41% vs. 10%). nih.gov This demonstrates that the liposomal gel formulation effectively promotes the delivery of bambuterol into the brain. nih.gov Such liposomal systems are considered a promising strategy for repurposing drugs like bambuterol for neurological applications. nih.govresearchgate.net

Table 3: Comparative Brain Delivery of Bambuterol via Different Routes

| Administration Route | Formulation | Brain/Plasma Concentration Ratio |

|---|---|---|

| Intranasal (IN) | Liposome in thermosensitive gel | 41% |

Fast Dissolving Tablets

Fast dissolving tablets (FDTs) of this compound have been developed to offer a convenient oral dosage form that disintegrates rapidly in the mouth without the need for water. walshmedicalmedia.com This is particularly advantageous for pediatric and geriatric patients. walshmedicalmedia.com The primary goal of these formulations is to enhance the dissolution rate, which can lead to improved bioavailability and patient compliance. ijpsr.com

The preparation of these tablets typically involves the direct compression method, incorporating various superdisintegrants. ijpsr.com Studies have evaluated the efficacy of different superdisintegrants such as Sodium starch glycolate, Crospovidone, Croscarmellose sodium, and Pregelatinized starch. ijpsr.comresearchgate.net The pre-compression blend is assessed for its flow properties, including angle of repose, bulk density, and compressibility index. ijpsr.com

Once compressed, the tablets are evaluated for a range of quality control parameters. ijpsr.com In one study, a formulation (batch D4) utilizing a specific superdisintegrant was identified as optimal, demonstrating superior dissolution characteristics. ijpsr.com Another study employed a 3² full factorial design to optimize the formulation, using Camphor as a subliming agent and Sodium deoxycholate as a permeation enhancer. wisdomlib.orgwjpr.net The optimized batch from this study (B9) showed 90% in vitro drug release within ten minutes. wjpr.net The research concludes that FDTs with adequate hardness and rapid disintegration can be successfully formulated using selected superdisintegrants, offering an enhanced dissolution profile for this compound. walshmedicalmedia.comijpsr.com

Table 4: Evaluation Parameters for this compound Fast Dissolving Tablets

| Parameter | Purpose | Findings |

|---|---|---|

| Hardness | Measures mechanical strength | Formulations achieved acceptable hardness for durability. walshmedicalmedia.comijpsr.com |

| Friability | Assesses resistance to abrasion | Tablets showed low friability, indicating good mechanical integrity. ijpsr.com |

| Disintegration Time | Time for tablet to break apart in liquid | Optimized formulations showed rapid disintegration times. ijpsr.comresearchgate.net |

| Dissolution Rate | Rate at which the drug dissolves | Enhanced dissolution rates were achieved with superdisintegrants. ijpsr.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Aerosil |

| This compound |

| Camphor |

| Croscarmellose sodium |

| Crospovidone |

| Ethanol |

| Microcrystalline cellulose |

| Pectin |

| Pregelatinized starch |

| Sodium deoxycholate |

| Sodium starch glycolate |

| Terbutaline (B1683087) |

| Triacetin |

Emerging Research Areas and Therapeutic Repurposing

Investigation of Bambuterol (B1223079) Hydrochloride in Non-Respiratory Conditions

The repurposing of bambuterol hydrochloride for non-respiratory ailments is a growing area of interest, with promising preliminary findings in neurodegenerative, inflammatory, and metabolic disorders.

Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

This compound is being explored as a potential therapeutic agent for Alzheimer's disease due to its dual mechanism of action. As a prodrug of terbutaline (B1683087), it activates β2-adrenergic receptors, and it also inhibits the enzyme butyrylcholinesterase. Both of these actions are considered relevant to the treatment of Alzheimer's disease.

Studies have demonstrated that bambuterol may offer neuroprotective benefits. In preclinical models using rat hippocampal neuronal cultures exposed to amyloid-β oligomers—toxic proteins central to Alzheimer's pathology—bambuterol has shown the ability to protect neurons from toxicity and improve the health of brain cell connections. drugbank.comnih.gov Specifically, research has indicated that bambuterol can:

Protect neurons: It significantly protected neurons from damage at low concentrations. drugbank.com

Reduce Tau hyperphosphorylation: The compound was found to decrease the abnormal phosphorylation of Tau protein, a hallmark of Alzheimer's disease. drugbank.com

Preserve synapses: Bambuterol demonstrated a significant protective effect on synapses, the connections between neurons that are crucial for memory and cognitive function. drugbank.com

These findings suggest that bambuterol could help in preserving cognitive function and mitigating the progression of Alzheimer's disease by protecting neurons from amyloid-beta-induced damage. nih.gov Further research, including intranasal administration in mouse models, has shown benefits in preventing long-term spatial memory impairment and promoting neuronal survival.

Role in Inflammatory Conditions (e.g., Graft vs. Host Disease)

Emerging evidence suggests a potential role for this compound in modulating inflammatory responses. Research has indicated that bambuterol can lessen the severity of acute graft-versus-host disease (GVHD), a serious complication that can occur after a bone marrow or stem cell transplant, without compromising the beneficial antitumor effects of the transplant. medindia.net This suggests that bambuterol may possess immunomodulatory properties that could be harnessed for treating inflammatory conditions.

Lipid-Lowering Effects

Clinical research has uncovered a significant lipid-lowering effect of bambuterol, particularly its R-enantiomer, R-bambuterol. A randomized Phase I clinical study in healthy volunteers demonstrated that single doses of R-bambuterol led to dose-dependent reductions in several key lipid levels. patsnap.compatsnap.com

The most substantial reductions were observed in plasma low-density lipoprotein cholesterol (LDL-C) levels. patsnap.compatsnap.com The study also noted reductions in high-density lipoprotein cholesterol (HDL-C), total cholesterol (TC), apolipoprotein B (ApoB), and apolipoprotein A1 (ApoA1). patsnap.compatsnap.com These lipid-lowering effects were observed to be sustained for LDL-C and ApoB 24 hours after dosing. patsnap.com Notably, R-bambuterol was found to be more potent in lowering LDL-C compared to racemic bambuterol. patsnap.com This suggests that R-bambuterol could be an attractive option for lowering plasma LDL-C levels. patsnap.com

| R-Bambuterol Dose | Percentage Change in LDL-C from Baseline | Statistical Significance (P-value) |

|---|---|---|

| 2.5 mg | -2.9% | P = 0.05 |

| 5 mg | -6.7% | P = 0.05 |

| 10 mg | -12.4% | P = 0.01 |

Computational and Quantum-Chemical Investigations

To better understand the structural and reactivity features of this compound, researchers have employed computational and quantum-chemical methods. A comprehensive electronic investigation using Density Functional Theory (DFT) has been conducted to explore its structural properties, adsorption behavior on graphene, and molecular docking interactions.

These theoretical calculations help to elucidate the molecule's electronic structure, including HOMO-LUMO energies and global reactivity parameters. The nature of hydrogen and halogen bonding interactions has been analyzed through various computational techniques. Furthermore, Electron Localization Function (ELF) analysis has provided new insights into the chemical bonding within this compound. These computational studies are crucial for understanding the molecule's behavior at a quantum level and can inform the design of new therapeutic applications.

Environmental Risk Assessment and Biodegradation Studies

The environmental fate and ecotoxicological impact of this compound have been formally assessed. The potential environmental risk is determined by the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No Effect Concentration (PNEC).

The PEC for bambuterol has been calculated to be 0.0008 µg/L. The PNEC, derived from acute toxicity tests with the water flea Daphnia magna (the most sensitive species), is 71 µg/L. This results in a PEC/PNEC ratio of 1.1x10-5. According to the European Medicines Agency (EMA) guidelines, a PEC/PNEC ratio of less than 1 suggests that the substance is unlikely to pose a risk to the aquatic environment. The calculated ratio for this compound indicates that its use is considered to result in an insignificant environmental risk.

Biodegradation studies have shown that bambuterol is not readily biodegradable. However, its octanol-water partition coefficient is low, indicating that it is not predicted to bioaccumulate in aquatic organisms.

| Parameter | Value | Source/Method |

|---|---|---|

| Predicted Environmental Concentration (PEC) | 0.0008 µg/L | Calculation based on consumption data |

| Predicted No Effect Concentration (PNEC) | 71 µg/L | Based on EC50 for Daphnia magna |

| PEC/PNEC Ratio | 1.1x10-5 | PEC / PNEC |

| Biodegradation | Not readily biodegradable | Aerobic biodegradation test (ISO 8727-1984E) |

| Bioaccumulation Potential | Low | Based on low octanol-water partition coefficient |

Future Directions in Bambuterol Hydrochloride Research

Exploration of Genetic Variations Impacting Therapeutic Response

The individual response to β2-agonist therapy can be highly variable, a phenomenon partly attributed to genetic factors. nih.gov A significant future direction for bambuterol (B1223079) research lies in pharmacogenomics—the study of how genes affect a person's response to drugs. For bambuterol, this exploration centers on two main areas: the β2-adrenergic receptor (β2-AR) and the enzymes responsible for metabolizing the prodrug.

Bambuterol exerts its therapeutic effect through its active metabolite, terbutaline (B1683087), which stimulates β2-ARs. patsnap.com Genetic polymorphisms in the gene encoding this receptor, ADRB2, are known to influence the response to β2-agonists. mdpi.com Studies have investigated various single nucleotide polymorphisms (SNPs) in ADRB2 and their impact on bronchodilator response, though findings have sometimes been inconsistent across different populations and study designs. nih.govmdpi.com Future research will likely involve larger, more diverse patient cohorts to clarify how specific ADRB2 genotypes affect the efficacy of bambuterol. Identifying patients with genetic variations that predict a poor response could lead to more personalized asthma and COPD management. mdpi.com

Furthermore, bambuterol is converted to terbutaline primarily by the enzyme butyrylcholinesterase. nih.gov It is a crucial question whether genetic variations in the expression of butyrylcholinesterase alter the therapeutic response to bambuterol. nih.gov Future studies are needed to investigate the impact of genetic variants in the butyrylcholinesterase gene (BCHE) on the pharmacokinetics and clinical outcomes of bambuterol therapy. This could explain inter-individual differences in drug metabolism rates, potentially influencing both efficacy and the occurrence of side effects.

Table 1: Key Genes of Interest in Bambuterol Pharmacogenomics

| Gene | Encoded Protein | Potential Impact on Bambuterol Therapy | Research Focus |

|---|---|---|---|

| ADRB2 | Beta-2 Adrenergic Receptor | Variation in bronchodilator response and long-term control. | Identifying specific polymorphisms that predict therapeutic success or failure. |

Advanced Formulation Development for Targeted Delivery

Conventional oral administration of bambuterol hydrochloride is effective, but researchers are actively exploring advanced drug delivery systems to enhance its therapeutic profile. ijpsonline.com The goal of these new formulations is to improve bioavailability, sustain drug release, and enable targeted delivery, particularly to the lungs. nih.govwikipedia.org Targeted drug delivery aims to increase the concentration of a medication in specific parts of the body, thereby improving efficacy while potentially reducing systemic side effects. wikipedia.org

Several novel formulation strategies for this compound have been investigated:

Solid Self-Emulsifying Drug Delivery Systems (SEDDS): To overcome poor bioavailability, solid SEDDS of this compound have been designed. ijpsonline.com These systems can enhance the absorption of lipophilic drugs. One study concluded that a formulation containing triacetin, Tween 80, and ethanol (B145695) was optimal, suggesting that SEDDS could be a viable method to improve the oral bioavailability of this compound. ijpsonline.com

In-Situ Gelling Systems for Nasal Delivery: Nasal delivery offers a non-invasive route that can bypass first-pass metabolism in the liver. An in-situ gelling system using pectin (B1162225) has been developed for this compound. jmpas.com This formulation is a liquid that turns into a gel in the nasal cavity, prolonging contact time and allowing for sustained drug release over several hours. This approach could significantly enhance bioavailability. jmpas.com

Floating Drug Delivery Systems: Gastro-retentive floating tablets have been formulated to increase the gastric residence time of this compound. researchgate.net By remaining in the stomach for a longer period, these tablets can provide a more sustained release of the drug, which could improve its bioavailability. researchgate.net

Preliposomes by Spray Drying: To improve permeability and oral bioavailability, preliposomes of this compound have been developed using a spray drying method. researchgate.net Liposomes are microscopic vesicles that can encapsulate drugs, and this technology represents an advanced method for delivering active molecules to the site of action. researchgate.net

Table 2: Investigational Formulations of this compound

| Formulation Type | Delivery Route | Primary Goal | Key Findings |

|---|---|---|---|

| Solid Self-Emulsifying Drug Delivery System (SEDDS) | Oral | Enhance oral bioavailability | Optimal formulation identified, showing potential for improved absorption. ijpsonline.com |

| In-Situ Gelling System | Nasal | Bypass first-pass metabolism, sustained release | Capable of releasing the drug for up to 10 hours, potentially improving bioavailability. jmpas.com |

| Floating Tablets | Oral | Increase gastric residence time, sustained release | Showed good floating properties and sustained drug release. researchgate.net |

Long-Term Clinical Outcomes and Real-World Evidence Studies

While clinical trials have established the efficacy of bambuterol for asthma and COPD, there is a growing need for long-term clinical outcome data and real-world evidence. nih.govresearchgate.net Randomized controlled trials (RCTs) are the gold standard for proving efficacy, but they are often conducted in idealized conditions with specific patient populations. clinicaltrials.gov Real-world evidence (RWE) studies, on the other hand, evaluate how a drug performs in everyday clinical practice across a broader, more diverse patient population. researchgate.net

Future research should include large-scale, long-term observational studies to assess the effectiveness of bambuterol on key clinical outcomes over extended periods. Important endpoints to investigate include:

Exacerbation Rates: Comparing the frequency and severity of asthma or COPD exacerbations in patients taking bambuterol versus other long-acting bronchodilators. prnewswire.com

Hospitalization Rates: Analyzing the impact of long-term bambuterol therapy on the risk of hospital admissions due to respiratory events. prnewswire.com

Disease Progression: Evaluating whether bambuterol treatment influences the long-term decline in lung function (e.g., FEV1) in patients with COPD.

Quality of Life: Assessing patient-reported outcomes, such as symptom control and daily functioning, over several years of treatment.

Comparative effectiveness studies are particularly valuable. For instance, while some studies have compared bambuterol to oral terbutaline or inhaled salmeterol, more real-world data is needed to position it against the wide array of currently available inhaled long-acting β2-agonists (LABAs) and combination therapies. nih.govnih.gov Such studies would provide crucial information for clinicians and healthcare systems to make informed decisions about the optimal long-term management strategies for patients with chronic respiratory diseases.

Mechanistic Studies on Emerging Therapeutic Applications

Beyond its established role as a bronchodilator, the mechanisms of action of bambuterol and its active metabolite terbutaline may offer therapeutic potential in other areas. drugbank.comnih.gov A key future direction is to conduct mechanistic studies to explore and validate these emerging applications.

One promising area is the treatment of hypoxemia (low blood oxygen levels). A recent study investigated the combination of theophylline (B1681296) and bambuterol as a potential treatment for hypoxemia. researchgate.net The rationale is that bambuterol, as a β2-adrenergic vasodilator, could improve oxygen availability to tissues. The study in rats found that both drugs, alone and in combination, significantly improved endurance under hypoxic conditions. A subsequent feasibility study in humans reported that the combination was relatively safe. researchgate.net Further mechanistic studies are warranted to understand how bambuterol-induced vasodilation impacts tissue oxygenation and to define the clinical scenarios where this effect could be most beneficial. Future research in this area will need to carefully monitor cardiac safety and blood potassium levels. researchgate.net

Exploring other potential applications where β2-adrenergic stimulation is beneficial could also be a fruitful avenue of research. This requires a deeper understanding of the downstream cellular and physiological effects of sustained β2-AR activation provided by bambuterol's unique pharmacokinetic profile.

Q & A

Q. What are the critical safety protocols for handling Bambuterol hydrochloride in laboratory settings?

this compound requires strict safety measures due to its acute oral toxicity (H302) and potential organ damage from prolonged exposure (H373). Researchers must:

Q. How is this compound quantified in pharmaceutical formulations?

UV spectrophotometry at 264 nm is a standard method for drug content analysis. For stability-indicating assays, ratio difference spectrophotometry can distinguish Bambuterol from its degradation product (terbutaline) without interference from excipients . HPLC with solid-phase extraction is recommended for urine or plasma samples .

Q. What is the pharmacological mechanism of this compound?

Bambuterol acts as a prodrug for terbutaline, a β2-adrenergic agonist. Its bis-N,N-dimethyl-carbamate structure requires hydrolysis by plasma cholinesterases to release the active metabolite. This process also inhibits cholinesterase enzymes, prolonging its bronchodilatory effects .

Advanced Research Questions

Q. How can researchers optimize the bioavailability of this compound using self-microemulsifying drug delivery systems (SMEDDS)?

SMEDDS formulations enhance solubility and intestinal permeability:

- Solubility screening : Triacetin (635 µg/mL) and Tween 80 (14 mg/mL) are optimal excipients .